4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid
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Overview
Description
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pH is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amine group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Piperidine in DMF (Dimethylformamide) at room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of a free amine.
Scientific Research Applications
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the peptide .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl N-Fmoc-L-aspartate
- N-Fmoc-L-aspartic Acid 4-tert-Butyl Ester
- Fmoc-Asp (OtBu)-OH
Uniqueness
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety and a hydroxyl group. This structure provides distinct reactivity and stability compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]benzoic acid |
InChI |
InChI=1S/C25H23NO5/c27-14-18(13-16-9-11-17(12-10-16)24(28)29)26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23,27H,13-15H2,(H,26,30)(H,28,29) |
InChI Key |
IBJFQZBQRSRJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)O)CO |
Origin of Product |
United States |
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